

# Spectroscopic and Analytical Profile of Triazolyl Benzoic Acid Derivatives

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## Compound of Interest

**Compound Name:** 3-(1H-1,2,4-triazol-5-yl)benzoic acid

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An In-depth Technical Guide for Researchers

## Introduction

This technical guide provides a detailed overview of the spectroscopic and analytical characterization of a triazolyl benzoic acid derivative. Due to the limited availability of public data for **3-(1H-1,2,4-triazol-5-yl)benzoic acid**, this document presents data for the closely related isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and its derivatives, which are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents.<sup>[1][2]</sup> This guide is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of nuclear magnetic resonance (NMR) data, experimental methodologies, and logical workflows for synthesis and analysis.

## Spectroscopic Data: <sup>1</sup>H and <sup>13</sup>C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the tabulated <sup>1</sup>H and <sup>13</sup>C NMR spectral data for derivatives of 4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides. While not the specific data for **3-(1H-1,2,4-triazol-5-yl)benzoic acid**, these examples provide characteristic chemical shifts for the triazole and benzoic acid moieties.

Table 1: <sup>1</sup>H NMR Spectral Data for N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives (500 MHz, DMSO-d6)

Compound	Ar-H (ppm)	Triazole-H (ppm)	NH (ppm)	Other Protons (ppm)
6c	8.05–7.60 (m, 8H)	9.25 (s, 1H), 8.23 (s, 1H)	10.55 (s, 1H)	-
6f	7.98–7.47 (m, 8H)	9.25 (s, 1H), 8.23 (s, 1H)	10.52 (s, 1H)	-
6i	8.33–7.80 (m, 8H)	9.26 (s, 1H), 8.24 (s, 1H)	10.67 (s, 1H)	-
6l	7.98–7.43 (m, 8H)	9.24 (s, 1H), 8.23 (s, 1H)	10.42 (s, 1H)	2.42 (s, 3H, CH3)

Table 2:  $^{13}\text{C}$  NMR Spectral Data for N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives (125 MHz, DMSO-d6)

Compound	C=O (ppm)	Aromatic C (ppm)	Triazole C (ppm)	Other Carbons (ppm)	
6c	164.69	138.90, 137.13, 133.75, 133.03, 132.05, 130.95, 127.93, 127.03, 121.70, 120.36	152.75, 142.51	-	
6f	164.74	163.38, 161.44, 138.90, 137.42, 133.01, 131.16, 124.42, 124.40, 121.69, 120.35, 119.04, 114.92	152.74, 142.50	-	
6i	164.65	138.80, 136.03, 133.11, 132.37, 130.27, 129.57, 128.79, 125.53, 124.75, 123.36, 121.83, 120.37	152.75, 142.51	-	
6l	166.27	139.26, 138.24, 135.18, 132.78, 128.82, 128.63, 125.34, 121.53, 120.33	152.71, 142.46	21.44 (CH3)	

## Experimental Protocols

The synthesis of triazolyl benzoic acid derivatives typically involves multi-step chemical reactions. The following is a generalized protocol based on the synthesis of related compounds.

## General Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives

A common synthetic route involves the acylation of a key amine intermediate with various substituted benzoyl chlorides.

#### Step 1: Synthesis of Acyl Chlorides (Intermediates 5 & 8)

- To a 100 mL round-bottomed flask, add the substituted benzoic acid or fatty acid (20.0 mmol), thionyl chloride ( $\text{SOCl}_2$ , 60.0 mmol), and dichloromethane ( $\text{CH}_2\text{Cl}_2$ , 35 mL).
- The reaction mixture is stirred at 30 °C for 6 hours.
- Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

#### Step 2: Synthesis of the Final Amide Derivatives

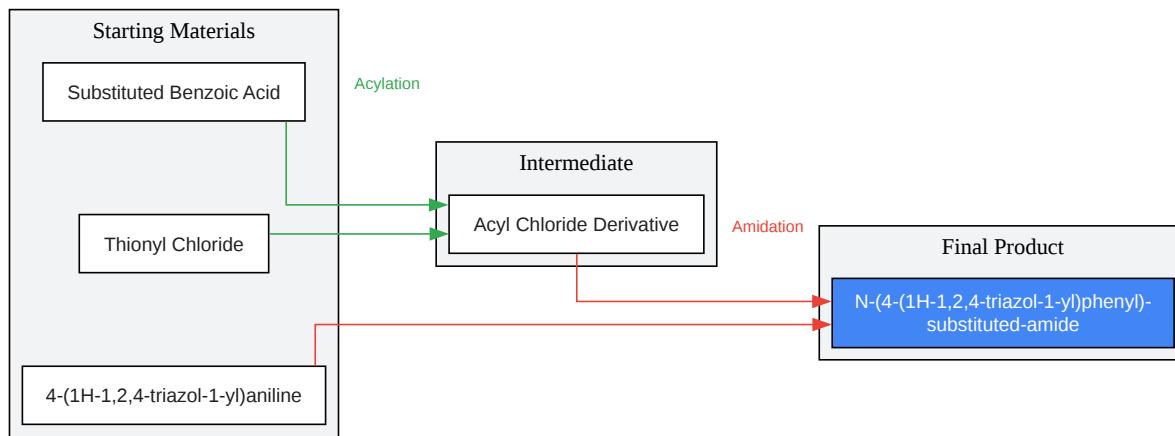
- The appropriate acyl chloride from Step 1 is reacted with 4-(1H-1,2,4-triazol-1-yl)aniline in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.
- The reaction mixture is stirred at room temperature until completion (monitored by TLC).
- The crude product is then purified, typically by recrystallization or column chromatography, to afford the final amide derivative.

## NMR Spectroscopy Protocol

- Sample Preparation: A few milligrams of the purified compound are dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 500 MHz (for  $^1\text{H}$ ) and 125 MHz (for  $^{13}\text{C}$ ) spectrometer.
- Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

## Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives.

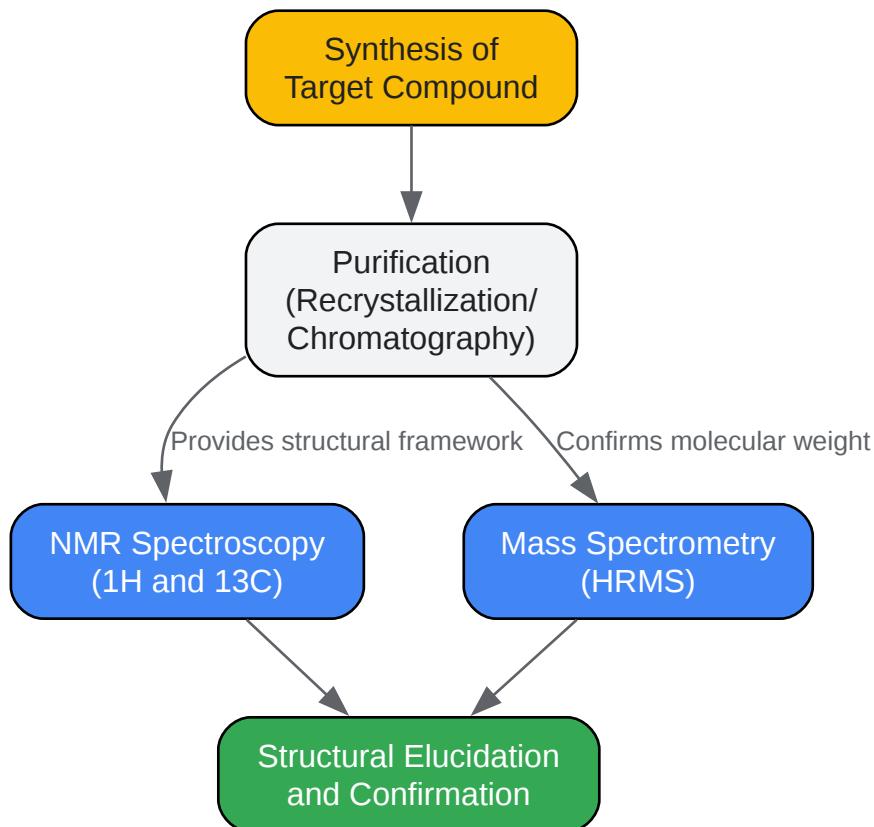


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Caption: General synthetic scheme for amide derivatives.

## Logical Relationship of Characterization

The structural confirmation of the synthesized compounds relies on a logical flow of analytical techniques.



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Caption: Workflow for structural characterization.

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## References

- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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